molecular formula C15H10ClN3O B5801630 N-(4-chlorophenyl)-6-quinoxalinecarboxamide

N-(4-chlorophenyl)-6-quinoxalinecarboxamide

Cat. No. B5801630
M. Wt: 283.71 g/mol
InChI Key: QIOCOVDZAUVWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-6-quinoxalinecarboxamide, commonly known as GW-501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and is primarily used in research settings to study its effects on the body.

Mechanism of Action

GW-501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating metabolism. PPARδ activation leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved endurance and energy production.
Biochemical and Physiological Effects:
GW-501516 has several biochemical and physiological effects on the body. It has been shown to increase muscle fiber size and improve muscle endurance in animal studies. It also increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy production. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

GW-501516 has several advantages for lab experiments. It is easy to synthesize and has a long half-life, making it suitable for long-term studies. It also has a high affinity for PPARδ, making it a potent activator of this receptor. However, its potential for off-target effects and its relatively high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on GW-501516. One area of interest is its potential use as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of GW-501516 involves several steps, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone. The hydrazone is then reacted with 2-nitrobenzaldehyde to form the corresponding quinoxaline derivative. Finally, the nitro group is reduced to an amino group to yield GW-501516.

Scientific Research Applications

GW-501516 has been extensively studied in various fields, including sports medicine, cancer research, and metabolic disorders. In sports medicine, GW-501516 has been shown to improve endurance and increase muscle mass in animal studies. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.

properties

IUPAC Name

N-(4-chlorophenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCOVDZAUVWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)quinoxaline-6-carboxamide

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